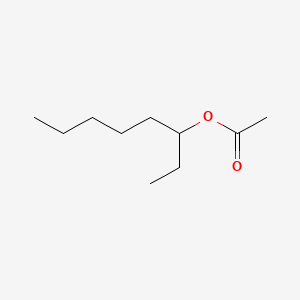
3-Octyl acetate
Descripción general
Descripción
3-Octyl acetate, also known by its IUPAC name, octyl ethanoate, is an ester that comes from the condensation of octanol (octyl alcohol) and acetic acid . It has a pleasant, fruity odor, somewhat like that of oranges . It is found in oranges, grapefruits, and other citrus products .
Synthesis Analysis
The primary method of producing octyl acetate is through the esterification of acetic acid and octanol . The process is catalyzed by an acid, usually sulfuric acid (H2SO4), under reflux conditions . The overall reaction can be written as follows:Molecular Structure Analysis
The molecular formula of 3-Octyl acetate is C10H20O2 . Its molar mass is 172.2646 g/mol . The ester group -COO- bestows the chemical with the ability to participate in esterification and hydrolysis reactions .Chemical Reactions Analysis
Octyl acetate can participate in esterification and hydrolysis reactions . It can be synthesized by the Fischer esterification of 1-octanol and acetic acid . It can also hydrolyze to 1-octanol and acetic acid .Physical And Chemical Properties Analysis
Octyl acetate is a colorless liquid that is moderately soluble in water . It has a pleasant, fruity odor, somewhat like that of oranges . Its molar mass is 172.26 g/mol . The ester group -COO- bestows the chemical with the ability to participate in esterification and hydrolysis reactions .Aplicaciones Científicas De Investigación
Flavor and Fragrance Agent
3-Octyl acetate is widely used as a flavor and fragrance agent due to its herbal odor and green type flavor. It is synthetically produced by food processing companies and is used to impart a citrus flavor or in combination with other compounds to create artificial flavors such as apple, peach, pear, and strawberry .
Food Grade Flavor Ingredient
In the food industry, 3-Octyl acetate is utilized as a natural food-grade flavor ingredient. It is listed under Flavis No 9.254 and is available for use in various food products to enhance their taste .
Chemical Synthesis
The compound finds its application in chemical synthesis where it may be used as a reagent or a catalyst in the formation of other chemical compounds. Its properties are beneficial in material science, life science, chromatography, and analytical research .
Butyric Acid Recovery
3-Octyl acetate has been proposed for use in an energy-efficient recovery process of fermented butyric acid. The process involves extraction and subsequent distillation, with design details derived from molecular simulations and experimental measurements .
Biocatalysis
In enzymatic reactions, 3-Octyl acetate can be used as a substrate for biocatalysts. For instance, it has been implemented for the kinetic resolution of racemic mixtures to selectively obtain (S)-configured 3-hydroxyoctane, indicating its importance in enantioselective synthesis .
Ester Synthesis
The compound has been studied for its role in the synthesis of esters using enzymes such as esterases. This application is significant in the production of various ester compounds where 3-Octyl acetate can serve as a precursor or an intermediate .
Mecanismo De Acción
Target of Action
3-Octyl acetate, also known as 3-Octanol, acetate, is an organic compound with the formula
CH3(CH2)7O2CCH3CH_3(CH_2)_7O_2CCH_3CH3(CH2)7O2CCH3
. It is classified as an ester that is formed from 1-octanol (octyl alcohol) and acetic acid . The primary targets of 3-Octyl acetate are not well-defined due to the lack of specific studies on this compound.Biochemical Pathways
As an ester, 3-octyl acetate can be synthesized by the fischer esterification of 1-octanol and acetic acid . This suggests that it may participate in biochemical pathways involving esterification reactions.
Result of Action
Due to its fruity odor , 3-Octyl acetate is used as the basis for artificial flavors and in perfumery . It is also a solvent for nitrocellulose, waxes, oils, and some resins .
Action Environment
The action, efficacy, and stability of 3-Octyl acetate can be influenced by various environmental factors. For instance, its solubility in water and other solvents can affect its distribution and availability in different environments.
Direcciones Futuras
Octyl acetate finds extensive use across multiple sectors due to its favorable properties. It is often used as a flavoring agent in the food and beverage industry, and as a desirable ingredient in the formulation of perfumes, soaps, and cosmetics . It also exhibits excellent solvency for many resins, which makes it an effective ingredient in various adhesives and sealants . In the pharmaceutical industry, it serves as an extraction solvent in the production of antibiotics and other drugs . Future research may focus on optimizing its synthesis process and expanding its applications in various industries.
Propiedades
IUPAC Name |
octan-3-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-10(5-2)12-9(3)11/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZUZYMKSMSTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863463 | |
| Record name | 3-Octyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a rosy-minty odour | |
| Record name | 3-Octyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, propylene glycol, fixed oils; slightly soluble in water | |
| Record name | 3-Octyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.856-0.860 | |
| Record name | 3-Octyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/377/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Octyl acetate | |
CAS RN |
4864-61-3, 50373-56-3 | |
| Record name | 3-Octyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4864-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Octyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004864613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Octanol, 3-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Octyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-octyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-OCTYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M41FR2J6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-3-Octyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040167 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Octyl acetate in the context of plant science?
A1: 3-Octyl acetate is a significant component of the essential oils in certain plant species. For instance, it was identified as a major constituent in Bystropogon canariensis, a plant endemic to the Canary Islands []. Furthermore, research has identified 6-methyl-3-heptyl acetate as a prominent volatile compound alongside 3-Octyl acetate in Teucrium massiliense []. This suggests a potential role for 3-Octyl acetate in the plant's aroma profile and possibly in ecological interactions.
Q2: Has the impact of water availability on the production of 3-Octyl acetate in plants been studied?
A2: While the provided research [] doesn't directly quantify 3-Octyl acetate, it does investigate the impact of withholding irrigation on the yield and composition of mint essential oil. Although this study focuses on Mentha x villosa Huds. and doesn't specifically mention 3-Octyl acetate, it highlights how environmental stress can influence the production of various essential oil components, suggesting a potential area for further research on 3-Octyl acetate production under varying water stress conditions.
Q3: Are there any safety assessments available regarding the use of 3-Octyl acetate?
A3: Yes, The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments for fragrance ingredients, including 3-Octyl acetate [, ]. These assessments likely consider various factors such as toxicology and potential for skin sensitization to ensure the safe use of 3-Octyl acetate in fragrances.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


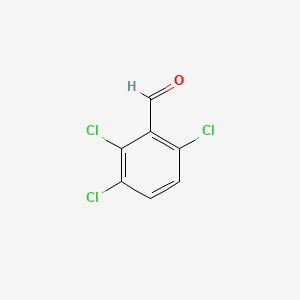


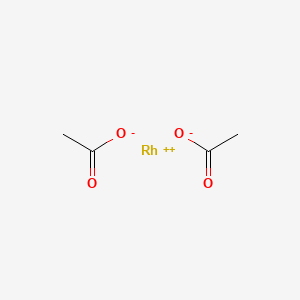
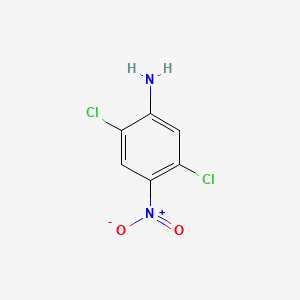
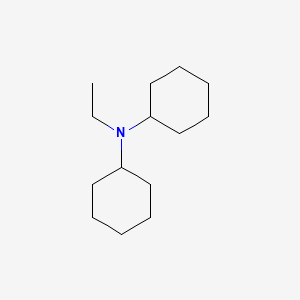

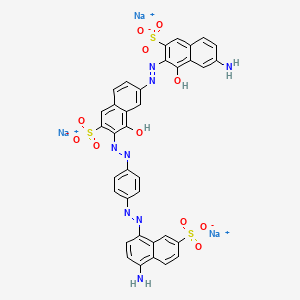

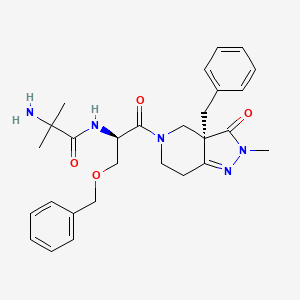
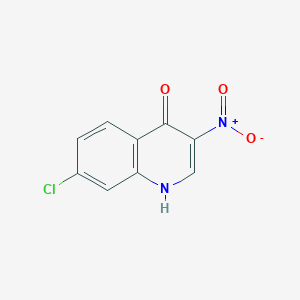
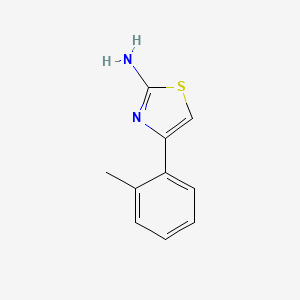
![(8S,9S,10R,11R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1582109.png)
